![molecular formula C13H24N2O2 B5869701 N-[2-(4-morpholinyl)ethyl]cyclohexanecarboxamide](/img/structure/B5869701.png)
N-[2-(4-morpholinyl)ethyl]cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-morpholinyl)ethyl]cyclohexanecarboxamide, commonly known as eticlopride, is a chemical compound that belongs to the class of dopamine receptor antagonists. It has been widely used in scientific research for its ability to selectively block dopamine D2 receptors.
作用機序
Eticlopride acts as a competitive antagonist of dopamine D2 receptors. It binds to the receptor site and blocks the binding of dopamine, thereby reducing the activity of the dopamine system. This mechanism of action has been extensively studied and has provided valuable insights into the role of dopamine in various physiological and pathological conditions.
Biochemical and Physiological Effects
Eticlopride has been shown to have significant biochemical and physiological effects on the dopamine system. It reduces the release of dopamine in the brain and decreases the activity of dopamine neurons. This has been associated with a reduction in reward-related behaviors and a decrease in the reinforcing effects of drugs of abuse. Eticlopride has also been shown to have anxiolytic and antipsychotic effects, which have been attributed to its ability to block dopamine D2 receptors.
実験室実験の利点と制限
Eticlopride has several advantages for use in lab experiments. It is a selective antagonist of dopamine D2 receptors and has minimal off-target effects. It is also relatively stable and can be easily synthesized in the laboratory. However, eticlopride has some limitations, such as its inability to cross the blood-brain barrier, which limits its use in studies related to the central nervous system. It also has a relatively short half-life, which requires frequent dosing in animal studies.
将来の方向性
Eticlopride has several potential future directions for research. It could be used to study the role of dopamine in various neuropsychiatric disorders, such as depression and anxiety. It could also be used to investigate the molecular mechanisms underlying addiction and drug abuse. Furthermore, eticlopride could be used in the development of new drugs for the treatment of neuropsychiatric disorders, such as schizophrenia and Parkinson's disease.
Conclusion
In conclusion, eticlopride is a valuable tool for scientific research in the field of neuroscience. It has been extensively used to study the dopamine system and has provided valuable insights into the role of dopamine in various physiological and pathological conditions. Its selective antagonism of dopamine D2 receptors makes it a useful tool for investigating the molecular mechanisms underlying neuropsychiatric disorders. With its potential future directions, eticlopride continues to be a promising compound for scientific research in the years to come.
合成法
Eticlopride can be synthesized by the reaction of 1-bromo-3-chloropropane with morpholine, followed by the reaction of the resulting compound with cyclohexanecarboxylic acid. The final product is obtained after purification and crystallization. The synthesis method has been well-established and is widely used in laboratories.
科学的研究の応用
Eticlopride has been extensively used in scientific research to study the dopamine system in the brain. It is a selective antagonist of dopamine D2 receptors and has been used to investigate the role of dopamine in various physiological and pathological conditions. Eticlopride has been used in studies related to addiction, schizophrenia, Parkinson's disease, and other neuropsychiatric disorders.
特性
IUPAC Name |
N-(2-morpholin-4-ylethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c16-13(12-4-2-1-3-5-12)14-6-7-15-8-10-17-11-9-15/h12H,1-11H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJLDCGDRYSUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-({[(2-furylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5869618.png)
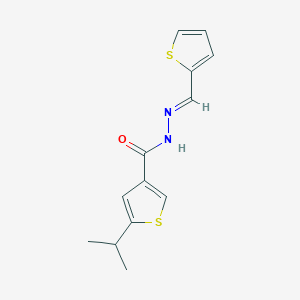
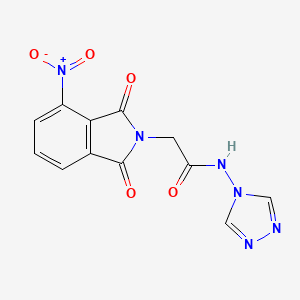
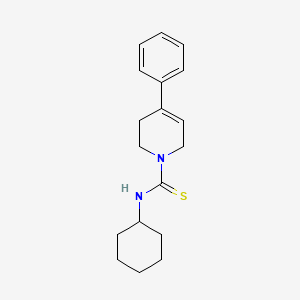
![N-[3-(acetylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5869644.png)
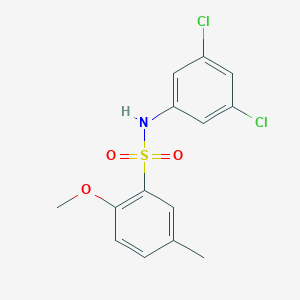


![N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5869665.png)

![4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5869692.png)
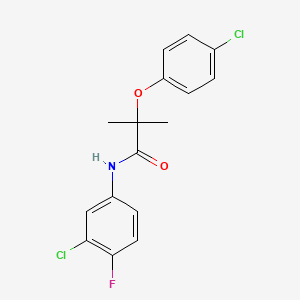

![methyl N-{4-chloro-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5869726.png)